N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-fluorophenyl group at position 3. The thiadiazole moiety is linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxine ring, a bicyclic structure with oxygen atoms at positions 1 and 4.
Properties
Molecular Formula |
C17H12FN3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H12FN3O3S/c18-11-7-5-10(6-8-11)15-19-17(25-21-15)20-16(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,20,21,22) |
InChI Key |
RHEDXMUFLQOGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 3-(4-fluorophenyl)-1,2,4-thiadiazole with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. The reaction is carried out under specific conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Thiadiazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anti-inflammatory and analgesic agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
- 1,2,4-Triazole Derivatives: Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share a triazole core instead of thiadiazole. The absence of a sulfur atom in triazoles reduces electrophilic character compared to thiadiazoles, affecting binding affinity .
- Thiazole Derivatives : Compound 35 from contains a thiazole ring linked to a benzodioxole group. Thiazoles differ from thiadiazoles by having one sulfur and one nitrogen atom, which may alter electronic properties and hydrogen-bonding capacity. The trifluoromethoxy substituent in compound 35 introduces strong electron-withdrawing effects, unlike the 4-fluorophenyl group in the target compound .
Substituent Analysis
- Fluorinated Aryl Groups : The 4-fluorophenyl group in the target compound is structurally analogous to the 2,4-difluorophenyl substituents in ’s triazoles. Fluorine enhances lipophilicity and resistance to oxidative metabolism, a feature shared across these compounds .
- Benzodioxine vs. Benzodioxole : The 2,3-dihydro-1,4-benzodioxine in the target compound is a six-membered ring, while benzodioxole (as in ) is five-membered. The larger ring may confer greater conformational flexibility and improved solubility .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Spectroscopic Signatures
Research Findings and Implications
- Synthetic Robustness : The target compound’s synthesis avoids the tautomerism challenges seen in ’s triazoles, simplifying purification and characterization .
- Spectroscopic Consistency : The retention of the carboxamide carbonyl group provides a reliable spectroscopic handle for quality control, unlike triazoles where tautomerism complicates analysis .
Biological Activity
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure composed of a thiadiazole ring linked to a benzodioxine moiety. Its molecular formula is with a molecular weight of approximately 359.4 g/mol. The presence of the 4-fluorophenyl group is significant as it may enhance the compound's biological activity by increasing lipophilicity and modifying receptor interactions.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including the compound . Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated strong antiproliferative activity, with an effective concentration (EC50) value lower than that of standard chemotherapeutics like doxorubicin .
- HepG2 (Liver Cancer) : Studies revealed an EC50 value of 10.28 µM, indicating potent anticancer activity .
- A549 (Lung Cancer) : The compound showed good antiproliferative effects, suggesting its potential for treating lung carcinoma .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit enzymatic functions .
Neuroprotective Effects
Research indicates that certain thiadiazole derivatives can exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease . These compounds may act by modulating neuroinflammatory pathways and protecting neuronal cells from apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thiadiazole Ring : The presence of the thiadiazole ring is crucial for its biological activity due to its electron-withdrawing properties.
- Fluorinated Phenyl Group : The 4-fluorophenyl moiety enhances lipophilicity and may improve binding affinity to target proteins.
Figure 1: Proposed Mechanism of Action
Proposed Mechanism (Hypothetical image representing the mechanism)
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on MCF-7 Cell Line : A recent study showed that modifications in the thiadiazole structure led to enhanced cytotoxicity against MCF-7 cells compared to previous derivatives.
- Neuroprotection in Animal Models : Animal studies demonstrated that specific thiadiazole derivatives could significantly reduce neurodegeneration markers in models of Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
